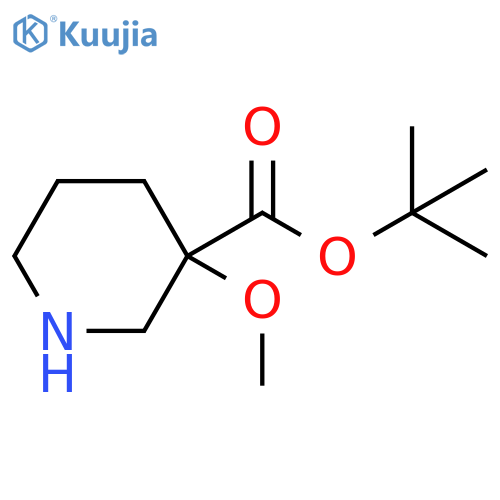

Cas no 2026076-56-0 (3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester

-

- インチ: 1S/C11H21NO3/c1-10(2,3)15-9(13)11(14-4)6-5-7-12-8-11/h12H,5-8H2,1-4H3

- InChIKey: GHWNCMGEIAZFDD-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(OC)(C(OC(C)(C)C)=O)C1

3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-372869-1.0g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-372869-2.5g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 2.5g |

$2155.0 | 2023-03-02 | ||

| Enamine | EN300-372869-10.0g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 10.0g |

$4729.0 | 2023-03-02 | ||

| Enamine | EN300-372869-0.5g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 0.5g |

$1056.0 | 2023-03-02 | ||

| Enamine | EN300-372869-0.1g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 0.1g |

$968.0 | 2023-03-02 | ||

| Enamine | EN300-372869-0.25g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 0.25g |

$1012.0 | 2023-03-02 | ||

| Enamine | EN300-372869-5.0g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 5.0g |

$3189.0 | 2023-03-02 | ||

| Enamine | EN300-372869-0.05g |

tert-butyl 3-methoxypiperidine-3-carboxylate |

2026076-56-0 | 0.05g |

$924.0 | 2023-03-02 |

3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl esterに関する追加情報

3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester (CAS No. 2026076-56-0)

The compound 3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester (CAS No. 2026076-56-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The molecule consists of a piperidine ring substituted with a methoxy group at the 3-position and an ester group derived from isopropyl alcohol at the same position. This unique substitution pattern contributes to its distinct chemical properties and reactivity.

Recent studies have highlighted the importance of piperidine derivatives in drug discovery and development. The presence of the methoxy group introduces electron-donating effects, which can influence the compound's pharmacokinetic properties, such as absorption and metabolism. Additionally, the ester group enhances solubility and bioavailability, making it a promising candidate for drug delivery systems. Researchers have explored the use of this compound in designing prodrugs, where the ester group can be cleaved under specific physiological conditions to release the active drug moiety.

The synthesis of 3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester involves a multi-step process that typically begins with the preparation of the piperidine ring. The introduction of the methoxy group is achieved through nucleophilic substitution or alkylation reactions, while the esterification step is carried out using standard methods such as Fischer esterification or activation of the carboxylic acid with an appropriate reagent. The optimization of these steps has been a focus of recent research to improve yield and purity.

In terms of applications, this compound has shown potential in several areas. In pharmaceuticals, it has been investigated as a building block for constructing bioactive molecules with anti-inflammatory and analgesic properties. Its ability to form stable amides makes it valuable in peptide synthesis and drug design. Furthermore, its unique structure allows for easy functionalization, enabling researchers to explore its use in materials science for applications such as polymer synthesis and surface modification.

The latest advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Quantum mechanical studies have revealed that the conjugation between the piperidine ring and substituents significantly influences its electronic properties. These findings have implications for its use in electronic materials and sensors.

In conclusion, 3-Piperidinecarboxylic Acid, 3-Methoxy-, 1,1-Dimethylethyl Ester (CAS No. 2026076-56-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for further research and development in both academic and industrial settings.

2026076-56-0 (3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester) 関連製品

- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)

- 33300-85-5(5-CHLORO-5H-DIBENZOPHOSPHOLE)

- 2050-72-8(1,6-Dichloronaphthalene)

- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)

- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)

- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)

- 1448044-59-4(3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)

- 2228301-94-6(1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)

- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)

- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)